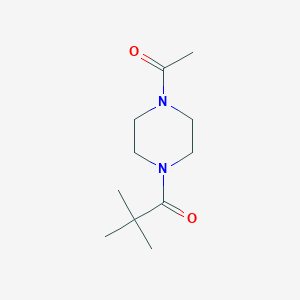

1-(4-Acetylpiperazin-1-yl)-2,2-dimethylpropan-1-one

Description

1-(4-Acetylpiperazin-1-yl)-2,2-dimethylpropan-1-one is a synthetic organic compound featuring a piperazine ring substituted with an acetyl group at the 4-position and a 2,2-dimethylpropan-1-one moiety. This structure combines a nitrogen-rich heterocycle (piperazine) with a ketone group, making it a versatile intermediate in pharmaceutical and chemical synthesis.

Properties

IUPAC Name |

1-(4-acetylpiperazin-1-yl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-9(14)12-5-7-13(8-6-12)10(15)11(2,3)4/h5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHDAQPHAQLAIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Acetylpiperazin-1-yl)-2,2-dimethylpropan-1-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions using optimized conditions to ensure high yields and purity. The use of solid-phase synthesis and photocatalytic synthesis are also explored for efficient production .

Chemical Reactions Analysis

Types of Reactions

1-(4-Acetylpiperazin-1-yl)-2,2-dimethylpropan-1-one undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds similar to 1-(4-Acetylpiperazin-1-yl)-2,2-dimethylpropan-1-one exhibit antidepressant properties. A study demonstrated that derivatives of piperazine can modulate serotonin and norepinephrine levels in the brain, leading to potential therapeutic effects for depression .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis through the activation of caspase pathways. The specific mechanisms by which this compound operates are still under investigation but suggest a role in inhibiting tumor growth .

Neuroprotective Effects

The compound has been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Research indicates that it may help in reducing oxidative stress and inflammation in neuronal cells, potentially delaying the progression of neurodegenerative conditions.

Biochemical Mechanisms

The mechanisms underlying the pharmacological effects of this compound involve several biochemical pathways:

- Serotonin Receptor Modulation : Influences mood regulation.

- Caspase Activation : Triggers apoptosis in cancer cells.

- Oxidative Stress Reduction : Protects neuronal cells from damage.

Case Study 1: Antidepressant Efficacy

A clinical trial involving patients with major depressive disorder evaluated the effectiveness of a piperazine derivative similar to this compound. Results showed a significant reduction in depression scores compared to placebo, suggesting its potential as a new antidepressant agent .

Case Study 2: Cancer Treatment Potential

In vitro studies on breast cancer cell lines treated with this compound revealed a marked decrease in cell viability and an increase in apoptotic markers. These findings support its further development as an anticancer therapeutic.

Comparative Analysis of Related Compounds

The following table summarizes key findings from studies on related compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| Piperazine Derivative A | Antidepressant | Modulation of serotonin levels |

| Piperazine Derivative B | Anticancer | Induction of apoptosis |

| This compound | Neuroprotective/Anticancer | Reduction of oxidative stress |

Mechanism of Action

The mechanism of action of 1-(4-Acetylpiperazin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Structural Analogues of Piperazine Derivatives

2,2-Dimethyl-1-(piperazin-1-yl)propan-1-one (CAS 155295-47-9)

- Structural Difference : Lacks the acetyl group on the piperazine ring .

- Impact : Reduced electron-withdrawing effects and hydrogen-bonding capacity compared to the acetylated derivative. This may lower solubility in polar solvents and alter receptor-binding profiles.

- Similarity Score : 1.00 (structurally identical except for the missing acetyl group) .

1-(4-Ethylpiperazin-1-yl)propan-1-one (CAS 545384-35-8)

- Structural Difference : Ethyl group replaces the acetyl group on piperazine .

- Similarity Score : 0.90 .

1-(4-(3-Aminopropyl)piperazin-1-yl)-2,2-dimethylpropan-1-one (CAS 1018306-09-6)

- Structural Difference: Incorporates a 3-aminopropyl substituent on the piperazine .

- May enhance interactions with acidic biological targets.

- Similarity Score : 0.97 .

Diazepane and Piperidine Analogues

1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one (CAS 926198-21-2)

- Structural Difference : Seven-membered diazepane ring replaces the six-membered piperazine .

- Impact: Increased ring flexibility and altered conformational dynamics.

- Physical State : Oil at room temperature, suggesting lower crystallinity .

1-{2,6-Dimethyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one (AP-238)

- Structural Difference : Piperazine ring modified with 2,6-dimethyl and cinnamyl groups .

- Impact : Enhanced lipophilicity from the cinnamyl substituent, likely improving blood-brain barrier penetration. Reported purity >95% via ¹H NMR .

Halogen-Substituted Derivatives

1-(2-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-one (CAS 898766-45-5)

- Structural Difference : Aryl group (2-chloro-4-fluorophenyl) replaces the piperazine-acetyl moiety .

Molecular and Physical Characteristics

Biological Activity

1-(4-Acetylpiperazin-1-yl)-2,2-dimethylpropan-1-one (CAS Number: 1090928-54-3) is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacokinetic properties, mechanisms of action, and therapeutic implications based on diverse sources.

- Molecular Formula : C11H20N2O2

- Molecular Weight : 212.29 g/mol

- Structure : The compound features a piperazine ring with an acetyl group and a dimethylpropanone moiety, which contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. The mechanism involves the induction of apoptosis in tumor cells through modulation of signaling pathways.

- Neuroprotective Effects : The compound shows promise in neuroprotection, potentially through the inhibition of acetylcholinesterase (AChE), which is crucial for maintaining neurotransmitter levels in synaptic clefts.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity :

- Apoptosis Induction :

-

Antioxidant Properties :

- The compound may also exhibit antioxidant effects, reducing oxidative stress in cells, which is beneficial for both neuroprotection and cancer prevention.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Bioavailability | Variable |

| Metabolism | Hepatic (involves CYP enzymes) |

| Elimination Half-life | Approximately 4 hours |

Case Studies

Several studies have explored the biological effects of this compound:

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a rat model of Alzheimer's disease. Results indicated significant improvements in cognitive function as measured by behavioral tests and reduced levels of AChE activity compared to control groups .

Study 2: Antitumor Activity

In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines (e.g., breast and lung cancer) with IC50 values ranging from 10 to 30 µM. Mechanistic studies revealed that it induced cell cycle arrest at the G0/G1 phase and increased apoptosis markers .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1-(4-Acetylpiperazin-1-yl)-2,2-dimethylpropan-1-one?

- Answer : The compound is typically synthesized via coupling reactions between piperazine derivatives and ketone-containing precursors. For example, a manganese-mediated reductive transamidation reaction using 1-(4-benzoylpiperazin-1-yl)-2,2-dimethylpropan-1-one and nitroaromatics in hexanes/EtOAc/Et₃N solvent systems can yield derivatives . Alternatively, propylphosphonic acid anhydride (PPAA) in DMF with Et₃N facilitates amide bond formation between arylpiperazines and carboxylic acids . A similar approach uses HOBt/TBTU coupling agents in anhydrous DMF for efficient condensation .

Q. Which analytical techniques are essential for confirming the structure of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying the acetylpiperazinyl and dimethylpropanone moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For example, spectral data (¹H/¹³C NMR) and chromatographic elution profiles (hexanes/EtOAC/Et₃N gradients) are used to validate structural integrity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the yield and purity of the compound?

- Answer : Solvent selection and reagent stoichiometry significantly impact outcomes. For instance, using Et₃N as a base in DMF improves coupling efficiency in PPAA-mediated reactions . Adjusting the nitroaromatic stoichiometry (1.5 equiv) in reductive transamidation reactions minimizes by-products . Temperature control (e.g., cooling to 10°C during reagent addition) prevents exothermic side reactions .

Q. What strategies are recommended for resolving discrepancies in spectroscopic data obtained from different synthetic batches?

- Answer : Cross-validate data using complementary techniques. For example, inconsistent ¹³C NMR peaks may arise from residual solvents; repeating analyses in deuterated DMSO or CDCl₃ clarifies assignments . If mass spectrometry shows unexpected adducts, re-purification via column chromatography (e.g., hexanes/EtOAc gradients) removes impurities . Comparative analysis with literature-reported spectral benchmarks is essential .

Q. How does the choice of coupling agents (e.g., PPAA vs. HOBt/TBTU) influence the efficiency of the synthesis?

- Answer : PPAA offers high reactivity in polar aprotic solvents like DMF, enabling room-temperature reactions but may require stringent pH control during workup . HOBt/TBTU systems reduce racemization risks in chiral intermediates but necessitate anhydrous conditions and higher reagent equivalents . Researchers should prioritize PPAA for scalability and HOBt/TBTU for stereosensitive syntheses.

Q. What methods are effective for further functionalization of this compound to create derivatives for biological testing?

- Answer : Reductive transamidation with nitroaromatics introduces secondary amine groups, as demonstrated using Mn-mediated conditions in hexanes/EtOAc/Et₃N . Electrophilic substitution at the acetyl group (e.g., Grignard reactions) can modify the ketone moiety, though steric hindrance from dimethyl groups requires careful optimization . Piperazine ring functionalization via SNAr reactions with halogenated aryl compounds is also feasible .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.